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Compound Name: Talogreptide Mesaroxetan

Cat. No.: B15554978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Talogreptide mesaroxetan is a preclinical drug candidate identified as a potent and selective

antagonist of the gastrin-releasing peptide receptor (GRPR). Primarily under investigation for

its therapeutic potential in neoplasms, particularly prostate cancer, it also shows promise as a

diagnostic imaging agent. This guide provides a comprehensive technical overview of

Talogreptide Mesaroxetan, including its mechanism of action, the associated GRPR signaling

pathway, and available preclinical data. Detailed experimental methodologies for key assays

are also presented to support further research and development.

Introduction
Talogreptide mesaroxetan is a synthetic peptide derivative that functions as a competitive

antagonist of the gastrin-releasing peptide receptor (GRPR).[1] Developed by 3B

Pharmaceuticals GmbH, it is currently in the preclinical stage of development.[1] The primary

therapeutic focus for Talogreptide mesaroxetan is on GRPR-overexpressing cancers, such as

prostate and breast cancer, as well as other urogenital diseases.[1] Its ability to be radiolabeled

also positions it as a promising candidate for diagnostic imaging applications in oncology.[1]
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Property Value

Molecular Formula C86H140N22O18

Molecular Weight 1770.17 g/mol

Official Name

N-{21-[(8-methyl-3,6,10,13,16,19-

hexaazabicyclo[6.6.6]icosan-1-yl)amino]-17,21-

dioxo-4,7,10,13-tetraoxa-16-azahenicosan-1-

oyl}-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-

alanyl-L-valylglycyl-L-histidyl-L-statyl-L-

leucinamide

Mechanism of Action
Talogreptide mesaroxetan exerts its pharmacological effects by competitively binding to the

gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR). In normal

physiological processes, the binding of the endogenous ligand, gastrin-releasing peptide

(GRP), to GRPR initiates a cascade of intracellular signaling events. However, in various

malignancies, the overexpression of GRPR contributes to tumor growth and proliferation.[2]

As an antagonist, Talogreptide mesaroxetan occupies the ligand-binding site on the GRPR

without activating the receptor. This blockage prevents GRP from binding and subsequently

inhibits the downstream signaling pathways that are crucial for cancer cell proliferation,

differentiation, and survival.[2] By disrupting these pathways, Talogreptide mesaroxetan can

potentially reduce cancer cell growth and may even induce apoptosis (programmed cell death).

[2]

GRPR Signaling Pathway
The gastrin-releasing peptide receptor is a Gq-protein coupled receptor. Upon activation by its

natural ligand, GRP, the Gαq subunit of the associated G-protein activates phospholipase C

(PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase

in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger downstream

signaling cascades, including the mitogen-activated protein kinase (MAPK) and
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phosphoinositide 3-kinase (PI3K) pathways, which are pivotal for cell survival and proliferation.

[2]

Talogreptide mesaroxetan, by blocking the initial binding of GRP to GRPR, effectively halts

this entire signaling cascade.
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Preclinical Data
While specific quantitative preclinical data for Talogreptide Mesaroxetan is not extensively

available in the public domain, studies on closely related bombesin receptor antagonists

provide valuable insights into its potential efficacy.

A study on statine-based bombesin receptor antagonists, suitable for radiolabeling with 64Cu

for positron emission tomography (PET) imaging, demonstrated high affinity for GRPR. The

potent GRPR antagonist D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 was conjugated to a

sarcophagine derivative.[1] The resulting Cu(II) conjugates exhibited the following

characteristics:

Conjugate IC50 (nM) for GRPR

natCu-LE1 1.4 ± 0.1

natCu-LE2 3.8 ± 0.6

Data from a study on related bombesin receptor antagonists.[1]

Furthermore, biodistribution studies of the 64Cu-labeled conjugate (Cu-64-LE1) in a tumor

model showed significant and specific tumor targeting.[1]

Time Point Tumor Uptake (% IA/g)

1 h p.i. 19.6 ± 4.7

Data from a study on a related 64Cu-labeled bombesin receptor antagonist.[1]

These findings highlight the potential for Talogreptide Mesaroxetan, as a similar GRPR

antagonist, to exhibit high binding affinity and effective tumor targeting.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical

evaluation of GRPR antagonists like Talogreptide Mesaroxetan.
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Radiolabeling with 64Cu
This protocol outlines the general procedure for radiolabeling a peptide conjugate with Copper-

64 for PET imaging studies.

Peptide Conjugate
(e.g., with MeCOSar)

Incubation

64Cu2+ Solution

Purification
(e.g., HPLC)

Quality Control
(e.g., TLC, HPLC) Radiolabeled Peptide

Click to download full resolution via product page

Radiolabeling Experimental Workflow

Methodology:

Preparation: A solution of the peptide conjugate (e.g., conjugated with a chelator like

MeCOSar) is prepared in a suitable buffer.

Radiolabeling Reaction: A solution of 64CuCl2 is added to the peptide conjugate solution.

The reaction mixture is typically incubated at an elevated temperature (e.g., 95°C) for a

specific duration (e.g., 10-15 minutes).

Purification: The radiolabeled peptide is purified from unreacted 64Cu2+ and other impurities

using techniques such as solid-phase extraction or high-performance liquid chromatography

(HPLC).

Quality Control: The radiochemical purity and specific activity of the final product are

determined using methods like thin-layer chromatography (TLC) and HPLC.

Calcium Flux Assay
This assay is used to confirm the antagonistic properties of a compound by measuring its ability

to inhibit the GRP-induced increase in intracellular calcium.
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Cell Culture: GRPR-expressing cells (e.g., PC-3 prostate cancer cells) are cultured in

appropriate media and seeded into 96-well plates.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM

or Fura-2 AM) according to the manufacturer's instructions. This is typically done by

incubating the cells with the dye solution for 30-60 minutes at 37°C.

Compound Incubation: The cells are then incubated with varying concentrations of the

antagonist (Talogreptide Mesaroxetan) or a vehicle control for a defined period.

GRP Stimulation: Following incubation with the antagonist, the cells are stimulated with a

known concentration of GRP.

Fluorescence Measurement: The change in intracellular calcium concentration is measured

by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.

The antagonist's effect is determined by its ability to reduce the GRP-induced fluorescence

signal.

Conclusion
Talogreptide mesaroxetan represents a promising GRPR antagonist with significant potential

in both the therapeutic and diagnostic realms of oncology. Its mechanism of action, centered on

the blockade of the GRPR signaling pathway, offers a targeted approach to inhibiting the

growth of GRPR-overexpressing tumors. While specific preclinical data for Talogreptide
Mesaroxetan remains limited in publicly accessible sources, the data from analogous

compounds strongly support its continued investigation. The experimental protocols detailed

herein provide a framework for the further characterization and development of this and other

novel GRPR-targeted agents. As research progresses, Talogreptide mesaroxetan may

emerge as a valuable tool in the personalized management of prostate cancer and other

malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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